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Compound of Interest

Compound Name:
3-Allyloxy-5-hydroxybenzoic acid

methyl ester

CAS No.: 268750-52-3

Cat. No.: B1398001

Get Quote

Molecule Profile & Physicochemical Context
Compound: 3-Allyloxy-5-hydroxybenzoic acid methyl ester[1]

Molecular Formula: C₁₁H₁₂O₄

Exact Mass: 208.0736 Da

Role: Key intermediate in the convergent synthesis of light-harvesting dendrimers and

asymmetric phthalocyanines [1, 2].[2]

Structural Features:

Methyl Ester (C-1): Susceptible to

-cleavage (loss of methoxy).[3]

Allyl Ether (C-3): Prone to homolytic C-O cleavage (loss of allyl radical).
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Phenolic Hydroxyl (C-5): Active site for ionization (ESI-) or derivatization (GC).

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS
This section contrasts the two primary MS methodologies. For structural confirmation

(fingerprinting), GC-EI-MS is superior due to rich fragmentation. For biological trace analysis or

kinetic studies, LC-ESI-MS is the "Gold Standard" alternative due to soft ionization and lack of

thermal degradation.

Feature
Method A: GC-EI-MS

(Derivatized)

Method B: LC-ESI-MS/MS

(Direct)

Primary Utility
Structural confirmation,

impurity profiling.

Quantification,

pharmacokinetic (PK) studies.

Ionization Energy Hard (70 eV). Soft (Electrospray).

Dominant Ion

Fragment Ions (

167, 41). Molecular ion (

) often weak.[3]

Molecular Ion (

or

).

Sample Prep

Mandatory Derivatization:

Silylation required to cap the

phenolic -OH and prevent

peak tailing.

Minimal: Dilute-and-shoot or

SPE.

Thermal Risk

High: Risk of Claisen

Rearrangement of the allyl

ether in the injector port

(>200°C).

None: Ambient temperature

ionization.

Sensitivity Moderate (ng range). High (pg range).

Deep Dive: Fragmentation Pathways
A. Electron Ionization (EI) Pathway (70 eV)
In EI, the molecule undergoes extensive fragmentation. The stability of the aromatic core

competes with the lability of the allyl ether bond.
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Molecular Ion (

):

208 (Low intensity).

Primary Fragmentation (The "Allyl Cut"):

The most energetically favorable pathway is the homolytic cleavage of the allylic C-O

bond.

Loss of Allyl Radical (

): This generates a resonance-stabilized quinoid-like cation at

167. This is typically the Base Peak (100% abundance).[4][5]

Secondary Fragmentation (Ester Cleavage):

Loss of Methoxy Radical (

): Cleavage alpha to the carbonyl yields the acylium ion at

177.

Sequential Loss: The

167 ion can further lose a methoxy radical to form

136, or lose CO (

Da) to contract the ring.

Diagnostic Low Mass Ions:

41 (

): The allyl cation itself is often prominent in the low-mass region.

B. Electrospray Ionization (ESI) Pathway
Positive Mode (
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): Forms

at

209.

CID Fragmentation: Collision-Induced Dissociation often mimics EI but favors even-

electron losses.

Transition:

(Loss of neutral propene

via hydrogen rearrangement).

Negative Mode (

): Forms

at

207.

Mechanism: Deprotonation occurs at the acidic phenolic site (C-5).

Transition:

(Loss of

via decarboxylation). This is highly specific for benzoic acid derivatives [3].[6]

Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways observed in EI-MS for

the underivatized molecule.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_of_3_1_3_Benzoxazol_2_yl_benzoic_acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
m/z 208

[C11H12O4]+

Base Peak
[M - Allyl]
m/z 167

(Quinoid Cation)

- Allyl Radical (41 Da)
(Homolytic Cleavage)

Acylium Ion
[M - OMe]
m/z 177

- Methoxy Radical (31 Da)
(Alpha Cleavage)

Allyl Cation
[C3H5]+
m/z 41

Heterolytic Cleavage

[m/z 167 - MeOH]
m/z 135

- Methanol (32 Da)
(Rearrangement)

[m/z 167 - CO]
m/z 139

- CO (28 Da)

Click to download full resolution via product page

Figure 1: Predicted EI-MS fragmentation tree for 3-Allyloxy-5-hydroxybenzoic acid methyl
ester. The loss of the allyl group is the dominant energetic pathway.

Validated Experimental Protocols
Protocol A: GC-MS with TMS Derivatization (Recommended)
Rationale: The free phenolic hydroxyl group causes peak tailing and adsorption in the GC liner.

Silylation improves volatility and thermal stability, reducing the risk of Claisen rearrangement.

Preparation: Weigh 1.0 mg of sample into a 1.5 mL GC vial.

Solubilization: Add 100 µL of anhydrous Pyridine.

Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Incubation: Cap and heat at 60°C for 30 minutes. (Do not exceed 70°C to avoid thermal

degradation of the allyl ether).

Analysis: Inject 1 µL (Split 1:20) into GC-MS.

New Target Ion: The mono-TMS derivative will have a molecular weight of 280 Da (
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).

Key Fragment: Look for

73 (TMS group) and

239 (Loss of allyl from TMS derivative).

Protocol B: LC-ESI-MS/MS (Quantitative)
Rationale: Ideal for measuring the compound in reaction mixtures or biological fluids without

derivatization.

Mobile Phase A: Water + 0.1% Formic Acid.[7]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Gradient: 5% B to 95% B over 5 minutes.

MS Settings (Source):

Mode: Negative Electrospray (

).

Capillary Voltage: 3000 V.

Gas Temp: 300°C.

MRM Transitions (Negative Mode):

Quantifier:

(Collision Energy: 15 eV).

Qualifier:

(Collision Energy: 25 eV).
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Expert Insights & Troubleshooting
The "Claisen" Artifact: In GC-MS, if you observe a split peak or a peak with identical MW but

slightly different retention time, it is likely the C-allyl isomer. This results from a thermal

Claisen rearrangement of the O-allyl ether to the ortho-carbon on the ring during injection [4].

Solution: Lower the GC injector temperature to 200°C or switch to LC-MS.

Isomer Differentiation: Differentiating this molecule from its isomer Methyl 4-allyloxy-2-

hydroxybenzoate relies on the "Ortho Effect." The 2-hydroxy (ortho) isomer will show a

significant loss of methanol (

) due to hydrogen bonding with the ester carbonyl. The 3,5-substituted title compound lacks
this proximity effect, making the loss of methoxy (

) more prevalent than methanol [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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